![molecular formula C21H25NO B4615151 N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine](/img/structure/B4615151.png)

N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine

Overview

Description

Synthesis Analysis

The synthesis of allylic amines, such as N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine, involves catalytic C−H functionalization by a transition metal complex. Notably, the reaction between an unfunctionalized conjugated diene and a nitroarene under CO pressure, catalyzed by Ru3(CO)12/Ar-BIAN, affords the corresponding allylic amine. This process demonstrates the intermolecular catalytic potential for creating complex amine derivatives from simpler substrates (Ragaini et al., 2001).

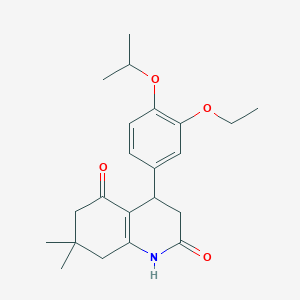

Molecular Structure Analysis

The molecular structure of related N-allyl derivatives has been extensively studied through techniques like NMR spectroscopy and X-ray diffraction. These studies reveal the existence of the compound in various tautomeric forms in solution and the solid state, highlighting the dynamic nature of its structural configuration (Strzemecka et al., 2010).

Chemical Reactions and Properties

N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine participates in a range of chemical reactions, showcasing its versatility. For example, its allylic amination reaction under CO pressure is extendable to substrates with strongly electron-withdrawing groups on the nitroarene, demonstrating its reactivity and potential for functionalization (Ragaini et al., 2004).

Physical Properties Analysis

The physical properties of compounds similar to N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine, such as crystalline structure, are determined using techniques like single-crystal X-ray diffraction. These analyses provide insights into the compounds' crystal packing, hydrogen bonding patterns, and overall solid-state architecture, which are crucial for understanding their stability and reactivity (Jebas et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine and related compounds, are influenced by their structural features. Studies on the cycloisomerization reaction of related compounds underline the importance of specific functional groups and structural motifs in dictating their chemical behavior and potential applications in organic synthesis (Lee et al., 2009).

Scientific Research Applications

Neurological Research

Research on chemical analogs similar to N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine often explores neurological outcomes, such as the study of chronic parkinsonism secondary to intravenous injection of meperidine analogs. These studies contribute to our understanding of how certain chemical exposures can lead to long-term neurological changes, potentially guiding therapeutic interventions or preventive measures against neurotoxicity (Davis et al., 1979).

Environmental Health

The examination of environmental pollutants, such as polychlorinated biphenyls (PCBs) and dioxins, and their impact on human health, represents another significant area of research. Studies in this domain assess the exposure levels in human populations and their correlations with health outcomes. For instance, the investigation into urinary concentrations of Bisphenol A and 4-Nonylphenol in a human reference population aims to understand the widespread exposure of humans to these compounds and its implications (Calafat et al., 2004).

Metabolic and Biochemical Effects

Research also delves into the metabolic and biochemical effects of chemical exposures. For example, the study on 2-aminoadipic acid as a marker of protein carbonyl oxidation in aging human skin highlights the biochemical pathways affected by chemical exposure and their potential link to aging and diseases (Sell et al., 2007).

properties

IUPAC Name |

3-(2-phenylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-3-15-22(16-4-2)17-10-18-23-21-14-9-8-13-20(21)19-11-6-5-7-12-19/h3-9,11-14H,1-2,10,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEXCWTVNJOLRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CCCOC1=CC=CC=C1C2=CC=CC=C2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4615070.png)

![2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole](/img/structure/B4615076.png)

![methyl 3-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4615080.png)

![ethyl 4-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4615086.png)

![N-(sec-butyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615108.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4615132.png)

![3-bromo-N-[2-(mesityloxy)ethyl]benzamide](/img/structure/B4615135.png)

![N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4615141.png)

![N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(2-naphthyloxy)acetohydrazide](/img/structure/B4615144.png)

![ethyl 5'-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B4615163.png)